3-Deoxygalactosone

Description

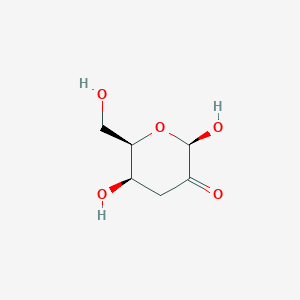

Structure

3D Structure

Properties

Molecular Formula |

C6H10O5 |

|---|---|

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(2R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one |

InChI |

InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5-,6-/m1/s1 |

InChI Key |

UHPMJDGOAZMIID-UYFOZJQFSA-N |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H](C1=O)O)CO)O |

Canonical SMILES |

C1C(C(OC(C1=O)O)CO)O |

Origin of Product |

United States |

Formation Pathways and Mechanistic Elucidation of 3 Deoxygalactosone

Maillard Reaction and Caramelization Pathways Leading to 3-Deoxygalactosone Formation

The Maillard reaction and caramelization are two major non-enzymatic browning reactions that are responsible for the formation of a plethora of compounds in thermally processed foods, including 3-DGal. acs.orgnih.gov These reactions contribute significantly to the color, flavor, and aroma of cooked foods.

Role of Reducing Sugars and Amino Compounds in this compound Synthesis

The Maillard reaction is initiated by the condensation of a reducing sugar, such as galactose, with an amino compound, which can be an amino acid, peptide, or protein. nih.gov In the context of 3-DGal formation, galactose is the primary reducing sugar involved. The initial step involves the reaction of the carbonyl group of galactose with a free amino group, leading to the formation of a Schiff base, which then cyclizes to form a galactosyl-amino compound. This subsequently undergoes an Amadori rearrangement to form an Amadori rearrangement product (ARP).

Recent research has shed light on the mechanistic details of 3-deoxyosone formation from these ARPs. The formation of 3-DGal from glucose-derived ARPs has been shown to be dependent on factors such as pH and the specific amino acid residue involved. nih.gov A proposed mechanism suggests the involvement of a cooperative hydrogen bond network that includes the hydroxyl group at the C3 position of the sugar moiety, the deprotonated carboxyl group, and the protonated amino nitrogen of the amino acid substituent. nih.gov This network facilitates the elimination of a water molecule from the C3 position, a key step in the formation of the 3-deoxyosone structure. nih.gov While this mechanism was detailed for glucose-derived ARPs, a similar pathway is anticipated for galactose-derived ARPs, leading to the formation of 3-DGal.

Influence of Thermal Processing and Environmental Conditions on this compound Generation Kinetics

Thermal processing is a critical factor influencing the rate and extent of 3-DGal formation. Studies on lactose-hydrolyzed UHT milk have demonstrated the generation of 3-DGal during thermal treatment and subsequent storage. acs.orgnih.gov The concentrations of 3-DGal in these products have been found to range from 2.0 to 11 mg/L. acs.orgnih.gov

During storage of lactose-hydrolyzed milk, the concentration of 3-deoxyhexosones, including 3-DGal, initially increases. acs.orgnih.gov However, with prolonged storage, the concentration of 3-DGal tends to decrease, suggesting its relative instability over time compared to its epimer, 3-DG. acs.orgnih.gov This indicates that the kinetics of 3-DGal generation are complex, involving both formation and subsequent degradation or conversion reactions.

The following table summarizes the concentration of this compound found in various lactose-hydrolyzed UHT milk samples, illustrating the impact of processing and storage.

Table 1: Concentration of this compound in Lactose-Hydrolyzed UHT Milk

| Product | This compound (mg/L) |

|---|---|

| Lactose-hydrolyzed UHT milk (Sample A) | 2.0 - 5.5 |

| Lactose-hydrolyzed UHT milk (Sample B) | 3.0 - 7.0 |

| Lactose-hydrolyzed UHT milk (Sample C) | 5.0 - 11.0 |

| Lactose-hydrolyzed UHT milk (during storage) | Initial increase, then decrease |

Data sourced from Hellwig, M., Degen, J., & Henle, T. (2010). This compound, a “new” 1,2-dicarbonyl compound in milk products. Journal of Agricultural and Food Chemistry, 58(19), 10752-10760. acs.orgnih.gov

Degradation Pathways of Galactose to this compound

Beyond the Maillard reaction, 3-DGal can also be formed through the direct degradation of galactose, particularly under thermal stress. caymanchem.com This pathway does not require the involvement of amino compounds. The process is generally considered part of the caramelization reactions that sugars undergo at high temperatures.

The precise mechanism for the direct degradation of galactose to 3-DGal involves a series of reactions including enolization and dehydration. The transformation is believed to proceed through the formation of a 1,2-enediol intermediate, followed by the elimination of a water molecule from the C3 position to yield the 3-deoxyosone structure. This pathway is analogous to the formation of 3-DG from glucose.

Interconversion Dynamics and Epimerization Between 3-Deoxyglucosone (B13542) and this compound

An intriguing aspect of 3-DGal chemistry is its formation from its C-4 epimer, 3-deoxyglucosone (3-DG), through an epimerization process. nih.govresearchgate.net This interconversion has been observed in various systems, including food products and peritoneal dialysis fluids. acs.orgresearchgate.net This pathway is significant as it means that 3-DGal can be present even in systems that are initially free of galactose. acs.orgnih.gov

Identification of 3,4-Dideoxyglucosone-3-ene as a Key Intermediate

The key intermediate that facilitates the epimerization between 3-DG and 3-DGal is 3,4-dideoxyglucosone-3-ene (3,4-DGE). nih.govresearchgate.net This highly reactive α,β-unsaturated dicarbonyl compound is formed through the dehydration of 3-DG. semanticscholar.org The subsequent rehydration of the double bond in 3,4-DGE can lead to the formation of either 3-DG or its epimer, 3-DGal. semanticscholar.org

The presence and reactivity of 3,4-DGE have been studied in various contexts, including its potential for formation in human plasma and its high reactivity towards biological molecules. semanticscholar.org

Stereochemical Mechanisms Governing this compound Formation from Related Hexosones

The formation of 3-DGal from 3-DG via the 3,4-DGE intermediate is governed by specific stereochemical mechanisms. The enolization of 3-DG leads to the formation of the planar enol intermediate, 3,4-DGE. The subsequent nucleophilic attack of a water molecule on the C-4 position of this planar intermediate can occur from either face of the double bond.

If the attack occurs from the same face as the original hydroxyl group in 3-DG, it results in the reformation of 3-DG. However, if the attack occurs from the opposite face, it leads to an inversion of the stereochemistry at the C-4 position, resulting in the formation of 3-DGal. The ratio of the two epimers formed is dependent on the reaction conditions and the steric and electronic environment around the C-4 position of the 3,4-DGE intermediate. This epimerization highlights the dynamic nature of these sugar degradation products in various chemical environments.

The following table lists the chemical compounds mentioned in this article.

Non-Enzymatic Generation of this compound in Aqueous Systems

This compound (3-DGal) is a 1,2-dicarbonyl compound that originates from the degradation of galactose. caymanchem.comnih.gov Its formation occurs non-enzymatically in aqueous environments primarily through Maillard and caramelization reactions. caymanchem.comnih.govacs.org These reactions are common during the thermal processing and storage of foods, leading to the presence of 3-DGal in various products, including milk, beer, and apple juice. caymanchem.comnih.govresearchgate.net The generation of 3-DGal is often linked to the degradation of its epimer, 3-deoxyglucosone (3-DG), which is a major dicarbonyl compound formed from glucose. acs.orgresearchgate.net The interconversion between these two deoxyosones represents a significant pathway for 3-DGal formation, particularly in systems containing both glucose and galactose derivatives. researchgate.net

The formation of this compound is part of a complex network of reactions involving various precursor molecules. While 3-DGal arises from galactose degradation, its formation pathways are often intertwined with the degradation products of other sugars, such as glucose. caymanchem.comnih.gov

A primary non-enzymatic pathway for 3-DGal generation is the epimerization or interconversion of 3-deoxyglucosone (3-DG). researchgate.net Research suggests that 3-DGal can be formed from 3-DG through a 3,4-dideoxyglucosone-3-ene intermediate. nih.govacs.org This mechanism explains the detection of 3-DGal in food items that are free of galactose, as the precursor 3-DG is readily formed from the more ubiquitous glucose. acs.orgresearchgate.net

Smaller α-dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal (B44143), are also key precursors in the Maillard reaction cascade. researchgate.net These compounds are formed through several routes, including the degradation of sugars and the breakdown of Amadori rearrangement products. nih.govnih.govfrontiersin.org For instance, the degradation of fructosyl-lysine, an Amadori product, yields glyoxal, methylglyoxal, and 3-DG. nih.gov These highly reactive dicarbonyls can then participate in further reactions. While direct conversion of glyoxal to 3-DGal is not a primary described pathway, the fragmentation of larger molecules like 3-DG can yield smaller products such as glyoxal, indicating an interconnected pool of reactive carbonyl species that contribute to the complex chemistry of food systems. researchgate.net In various food products studied, the concentrations of 3-DG and 3-DGal were found to be significantly higher than those of glyoxal and methylglyoxal. nih.govacs.org

The yield of this compound is intrinsically linked to the degradation of Amadori rearrangement products (ARPs), which are key intermediates in the Maillard reaction. frontiersin.orgresearchgate.net The stability and degradation rate of these ARPs are heavily influenced by the pH of the aqueous system and the specific amino acid residue involved. This degradation process is a critical step as it generates the dicarbonyl compounds, such as 3-deoxyosones, that are direct precursors to 3-DGal. frontiersin.org

The degradation of ARPs is significantly accelerated with an increase in pH. imreblank.chnih.gov Studies on the model Amadori compound N-(1-deoxy-D-fructos-1-yl)glycine (DFG) demonstrated that its degradation rate increases considerably as the pH rises from 5 to 8. imreblank.ch For example, to achieve 25% degradation of DFG at 90°C, it took 6 hours at pH 5, but only 40 minutes at pH 7 and 20 minutes at pH 8. imreblank.ch This indicates that neutral to slightly alkaline conditions favor the breakdown of ARPs into reactive dicarbonyls, which can subsequently lead to a higher yield of compounds like 3-DGal.

The chemical nature of the amino acid residue in the ARP also plays a crucial role in its stability at different pH values. mdpi.com There are contrary results on how pH affects ARP stability, suggesting the effect varies in different amino acid-sugar systems. mdpi.com For instance, an ARP derived from an acidic amino acid like glutamic acid (glutamic acid-glucose-ARP) shows good stability at a pH of 5. mdpi.com Conversely, the degradation rate of an ARP derived from a basic peptide like carnosine (carnosine-glucose-ARP) increases as the pH value rises. mdpi.com This dependency means that the specific amino acid composition of proteins or peptides in a system will dictate the optimal pH for ARP degradation and, consequently, the rate of 3-DGal formation.

Analytical Methodologies for 3 Deoxygalactosone Quantification and Characterization

Chromatographic Separation Techniques for 3-Deoxygalactosone

Chromatographic separation is fundamental to the analysis of this compound, a reactive dicarbonyl compound often found alongside structurally similar molecules. libretexts.org The primary challenge lies in separating 3-DGal from its isomers and other interfering substances present in the sample matrix. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of its analytical workflow. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a predominant technique for the analysis of non-volatile compounds like this compound. Due to the structural similarity of 3-DGal to other dicarbonyls, particularly its C-4 epimer 3-deoxyglucosone (B13542) (3-DG), the choice of HPLC methodology is critical for achieving accurate separation and quantification. acs.orgnih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the separation of dicarbonyl compounds. youtube.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. youtube.com For dicarbonyls, this approach is particularly effective after a derivatization step, which enhances their retention and detectability.

A significant challenge in the analysis of 3-DGal is its separation from 3-DG, as they are diastereomers. nih.gov Standard C18 columns, while widely used in reverse-phase chromatography, may not provide adequate resolution. sigmaaldrich.com Research has demonstrated that the analytical separation of the quinoxaline (B1680401) derivatives of 3-DGal and 3-DG can be successfully achieved using a reverse-phase phenyl column. researchgate.netacs.orgnih.gov This specialized column offers different selectivity compared to traditional C18 phases, enabling the baseline separation of these epimeric compounds. nih.gov The use of a pH-gradient elution can further enhance the separation efficiency on these polar, phenyl-based RP columns. nih.gov

Table 1: HPLC Column and Conditions for this compound Separation

| Parameter | Specification | Purpose | Source(s) |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation of non-volatile dicarbonyl compounds. | youtube.com |

| Stationary Phase | RP-phenyl column | Provides specific selectivity to separate the quinoxaline derivatives of 3-DGal and its epimer, 3-DG. | researchgate.netacs.orgnih.gov |

| Mobile Phase | Polar solvent system (e.g., water/acetonitrile or water/methanol mixtures) | Elutes compounds based on their hydrophobicity. | youtube.com |

| Elution Mode | pH-gradient elution | Improves the resolution and separation of diastereomers like 3-DGal and 3-DG. | nih.gov |

Direct ultraviolet (UV) detection of underivatized carbohydrates like 3-DGal is challenging because they lack a strong chromophore, meaning they only absorb light at low wavelengths (around 190-210 nm) where selectivity is poor. researchgate.net To overcome this limitation, a pre-column or post-column derivatization strategy is almost universally employed.

The most common derivatization agent for dicarbonyl compounds, including 3-DGal, is o-phenylenediamine (B120857) (OPD). acs.orgnih.govsdu.dk OPD reacts with the 1,2-dicarbonyl moiety of 3-DGal to form a stable, UV-active quinoxaline derivative. acs.orgnih.gov This derivative can be readily detected by a UV detector, typically at wavelengths around 254 nm or 315 nm. nih.gov This process significantly enhances both the sensitivity and selectivity of the detection method. researchgate.net While this compound itself has maximum absorbance wavelengths (λmax) at 225 and 280 nm, detection of the quinoxaline derivative is preferred for its superior analytical performance. caymanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS) offers a powerful tool for the analysis of this compound, providing higher specificity and sensitivity than HPLC-UV. ucdavis.edu This technique combines the separation power of HPLC with the mass-analyzing capability of MS, allowing for the confirmation of molecular weight and structural information of the analyte. escholarship.org For complex samples, LC-MS is invaluable for distinguishing 3-DGal from other co-eluting matrix components. researchgate.net

For robust and highly sensitive quantification, tandem mass spectrometry (LC-MS/MS) is the method of choice. youtube.com This technique adds another layer of specificity by selecting a specific parent ion of the 3-DGal derivative after it elutes from the HPLC column, fragmenting it, and then monitoring for specific product ions. nih.govucdavis.edu This process, often performed in Multiple Reaction Monitoring (MRM) mode, drastically reduces background noise and chemical interference, leading to lower detection limits and more reliable quantification. ucdavis.eduucdavis.edu

LC-MS/MS has been successfully applied to quantify 3-DGal in complex matrices such as heat-sterilized peritoneal dialysis fluids and various food products. nih.govcaymanchem.commedchemexpress.com In these applications, the combination of derivatization with OPD, separation on a phenyl-based HPLC column, and detection by tandem mass spectrometry provides the necessary selectivity to accurately measure 3-DGal concentrations, even at low levels. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. However, because carbohydrates like this compound are non-volatile, they cannot be directly analyzed by GC. researchgate.net Therefore, a crucial derivatization step is required to convert them into thermally stable and volatile compounds suitable for GC analysis. sigmaaldrich.com

The derivatization for GC-MS analysis of dicarbonyl compounds is typically a two-step process. researchgate.net

Oximation: The carbonyl groups are first reacted with an oximation reagent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOHA) or methoxylamine hydrochloride. researchgate.netresearchgate.net This step protects the carbonyl functional groups.

Silylation: The hydroxyl groups are then converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netresearchgate.netnih.gov

The resulting volatile derivative can be separated on a GC column and detected by the mass spectrometer. chromatographyonline.comresearchgate.net GC-MS provides excellent chromatographic resolution and generates characteristic mass spectra that can be used for definitive identification. researchgate.net While highly effective, the multi-step sample preparation can be more complex and time-consuming compared to some HPLC methods. researchgate.netsigmaaldrich.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Dicarbonyls

| Derivatization Step | Reagent Class | Example Reagent(s) | Target Functional Group(s) | Source(s) |

| 1. Oximation | Hydroxylamines | Methoxylamine hydrochloride, PFBOHA | Carbonyls (C=O) | researchgate.netresearchgate.net |

| 2. Silylation | Silylating Agents | BSTFA, MSTFA, TMCS | Hydroxyls (-OH) | researchgate.netresearchgate.netnih.gov |

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation of 3-DGal and, more commonly, its stable derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure determination of organic molecules. For 3-DGal, which exists as a complex mixture of cyclic and acyclic isomers in solution, direct NMR analysis is complicated. However, NMR is crucial for characterizing its more stable quinoxaline derivatives, which are formed via a reaction with o-phenylenediamine (OPD). acs.orgnih.gov

Researchers have synthesized and characterized the quinoxaline derivative of 3-DGal, distinguishing it from the derivatives of its epimer, 3-deoxyglucosone (3-DG), and other related dicarbonyls. acs.orgnih.gov The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra provides definitive structural proof. nih.gov For instance, the analysis of related fluorinated and borylated galactose derivatives demonstrates the utility of one- and two-dimensional NMR techniques in confirming stereochemistry and identifying the positions of substituents on the sugar backbone. nih.govnih.gov The chemical shifts and coupling constants observed in the NMR spectra are unique to the specific molecular structure of the quinoxaline derivative, allowing for its unequivocal identification.

Table 1: Representative NMR Data for Sugar Derivatives Note: This table presents example data for related sugar derivatives to illustrate the type of information obtained from NMR spectroscopy, as detailed spectra for the specific 3-DGal-quinoxaline derivative are often embedded within broader research articles.

| Compound Type | Spectroscopy Type | Observed Chemical Shifts (ppm) or Coupling Constants (J) | Reference |

|---|---|---|---|

| Phenyl 3-deoxy-3-fluoro-1-thio-β-d-galactopyranoside | ¹H-NMR | H-3 shifted to 4.60 ppm | nih.gov |

| Phenyl 3-deoxy-3-fluoro-1-thio-β-d-galactopyranoside | ¹³C-NMR | C-3 shifted to 93.9 ppm | nih.gov |

| 6-deoxy-d-altrose | ¹³C-NMR | Signals for C-1 at 103.83, 97.83, 95.96, and 94.5 ppm, indicating multiple forms in solution. | researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used for the quantitative analysis of 3-DGal after its conversion into a chromophoric derivative. While 3-DGal itself exhibits UV absorbance with maxima (λmax) at approximately 225 nm and 280 nm, these bands are not specific enough for reliable quantification in complex samples like food or biological fluids. caymanchem.com

The derivatization of 3-DGal with reagents like o-phenylenediamine (OPD) yields quinoxaline derivatives. acs.orgnih.gov These quinoxaline compounds are aromatic and possess strong chromophores, making them ideal for detection by UV-Vis spectrophotometry, often coupled with High-Performance Liquid Chromatography (HPLC) systems (HPLC-DAD/UV). epa.govmdpi.com The oxidation of OPD itself results in a colored product, a principle that underlies its use in forming detectable derivatives. mdpi.com The specific λmax of the formed quinoxaline derivative is used to monitor its elution from the HPLC column, allowing for its quantification.

Derivatization Strategies for this compound Analysis

Derivatization is a cornerstone of 3-DGal analysis, converting the unstable and less responsive analyte into a stable form with properties suitable for chromatographic separation and sensitive detection.

The most common and effective derivatization strategy for 3-DGal and other α-dicarbonyl compounds involves condensation with o-phenylenediamine (OPD). acs.orgnih.govup.pt In this reaction, the two adjacent carbonyl groups of 3-DGal react with the two amino groups of OPD to form a stable, aromatic quinoxaline ring structure. nih.govnih.gov

This method offers several advantages:

Specificity: The reaction is specific for 1,2-dicarbonyl compounds.

Stability: The resulting quinoxaline derivative is significantly more stable than the parent dicarbonyl, preventing its degradation during analysis.

Detectability: The formed quinoxaline is highly responsive to UV and fluorescence detectors, enhancing analytical sensitivity.

The resulting quinoxaline derivative of 3-DGal can be effectively separated from the derivatives of other dicarbonyls, such as 3-deoxyglucosone (3-DG), glyoxal (B1671930), and methylglyoxal (B44143), using techniques like Reverse-Phase HPLC (RP-HPLC), often with a phenyl-based stationary phase. acs.orgnih.govresearchgate.net

To ensure accurate and reliable quantification, the derivatization reaction must be optimized for maximum yield and reproducibility. Key parameters that are typically optimized include reaction temperature, time, pH, and the concentration of the derivatizing agent. researchgate.netfigshare.com

For OPD derivatization, the reaction conditions are critical. Studies on similar dicarbonyl compounds have shown that factors like pH significantly influence the reaction kinetics and the stability of the formed derivatives. up.pt For example, a polarographic analysis method for α-ketoacids derivatized with OPD was performed in a pH 9 ammonia (B1221849) buffer to achieve a low detection limit. up.pt The optimization process often involves a systematic evaluation of each parameter to find the conditions that produce the highest and most consistent signal for the 3-DGal-quinoxaline derivative.

Table 2: Parameters for Optimization of Derivatization Reactions This table outlines the typical variables manipulated during the optimization of a derivatization protocol, based on general analytical chemistry principles.

| Parameter | Objective of Optimization | Typical Range/Considerations | Reference |

|---|---|---|---|

| Reaction Temperature | Ensure complete reaction without degrading the analyte or product. | Often ranges from room temperature to elevated temperatures (e.g., 60-100°C). | researchgate.net |

| Reaction Time | Allow the reaction to go to completion for maximal yield. | Can range from minutes to several hours. | researchgate.net |

| pH | Maintain the optimal protonation state of reactants for the condensation reaction. | Can be acidic or basic depending on the specific reaction mechanism. | up.ptresearchgate.net |

| Reagent Concentration | Use a sufficient excess of the derivatizing agent (e.g., OPD) to drive the reaction forward. | Excess reagent must be managed to avoid interference in subsequent analysis. | up.pt |

Method Validation and Performance Metrics in this compound Analytical Research

Validation is a formal process to demonstrate that an analytical method is suitable for its intended purpose. europa.eu For methods quantifying 3-DGal, validation ensures the reliability and accuracy of the reported concentrations. The process involves evaluating several key performance metrics according to established guidelines. mdpi.comwjarr.com

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other sugar degradation products. wjarr.com This is often demonstrated by achieving baseline separation of the 3-DGal derivative from other peaks in the chromatogram.

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. europa.eu This is confirmed by analyzing standards at several concentration levels and demonstrating a high correlation coefficient (R²) for the calibration curve. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by spike-recovery experiments, where a known amount of analyte is added to a sample matrix, and the percentage recovered is calculated. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is evaluated at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision), and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). wjarr.comnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com It is often calculated based on the signal-to-noise ratio (typically 3:1). wjarr.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com The signal-to-noise ratio for LOQ is commonly set at 10:1. wjarr.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

In complex matrices, where a "blank" sample free of the analyte is unavailable, methods like standard addition are employed to ensure accurate quantification. researchgate.net

Linearity and Calibration Curve Development for Quantitative Analysis

The quantification of this compound (3-DGal) in various samples relies on the principle of linearity, which establishes a direct and proportional relationship between the concentration of the analyte and the response of the analytical instrument. microbiozindia.comlabster.com This relationship is visually represented by a calibration curve, a fundamental tool in quantitative analysis. microbiozindia.comresearchgate.net

To develop a calibration curve for 3-DGal analysis, a series of standard solutions with known concentrations are prepared. microbiozindia.com These standards should span a range that includes the expected concentration of 3-DGal in the unknown samples. labster.com Each standard is then analyzed using a suitable technique, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). microbiozindia.comrsc.org The instrument's response, typically the peak area from the chromatogram, is recorded for each standard concentration. microbiozindia.comyoutube.com

The calibration curve is constructed by plotting the instrument response (y-axis) against the corresponding standard concentration (x-axis). microbiozindia.com For a method to be considered linear, these points should approximate a straight line. labster.com The linearity of the calibration curve is statistically evaluated by the coefficient of determination (r²). researchgate.net An r² value close to 1.0 indicates a strong linear relationship, signifying that the method provides accurate quantitative results across the calibrated range. microbiozindia.com For instance, in the analysis of related α-dicarbonyl compounds in milk products using LC-MS/MS, matrix-matched calibration curves have demonstrated excellent linearity with correlation coefficients (r) above 0.99 over a concentration range of 5–500 µg/L. researchgate.net

Determination of Limits of Detection (LOD) and Quantification (LOQ)

Establishing the sensitivity of an analytical method is crucial for determining the lowest concentration of an analyte that can be reliably measured. This is defined by two key parameters: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). nih.govloesungsfabrik.de

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise of the analytical instrument, but not necessarily quantified with acceptable precision and accuracy. loesungsfabrik.dechromatographyonline.com It signifies the presence of the analyte. researchgate.net

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy. loesungsfabrik.de At the LOQ, the quantitative value is considered reliable. juniperpublishers.com The LOQ is always higher than the LOD. nih.gov

There are several methods to determine LOD and LOQ, as recommended by guidelines such as the International Conference on Harmonisation (ICH). loesungsfabrik.dejuniperpublishers.com The most common approaches include:

Signal-to-Noise (S/N) Ratio: This method is applicable to analytical procedures that exhibit baseline noise, such as chromatography. loesungsfabrik.de The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. juniperpublishers.comresearchgate.net

Based on the Standard Deviation of the Response and the Slope: This statistical method uses the calibration curve to calculate the limits. The LOD and LOQ are determined using the standard deviation of the y-intercept of the regression line (σ) and the slope of the calibration curve (S). researchgate.net

The formulas are generally expressed as:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Here, σ can also be the standard deviation of the blank. juniperpublishers.com This approach provides a statistically robust estimation of the method's detection and quantification capabilities. researchgate.netloesungsfabrik.de

Table 1: Common Methodologies for LOD and LOQ Determination

| Parameter | Signal-to-Noise (S/N) Ratio | Based on Standard Deviation (SD) and Slope (S) |

|---|---|---|

| Limit of Detection (LOD) | The analyte concentration that results in a peak height three times the baseline noise level (3:1). loesungsfabrik.de | LOD = 3.3 * (σ / S) where σ is the SD of the y-intercept or blank response. researchgate.net |

| Limit of Quantification (LOQ) | The analyte concentration that results in a peak height ten times the baseline noise level (10:1). juniperpublishers.com | LOQ = 10 * (σ / S) where σ is the SD of the y-intercept or blank response. researchgate.net |

Assessment of Precision, Accuracy, and Recovery in Diverse Sample Matrices

Validating an analytical method for this compound requires rigorous assessment of its precision, accuracy, and recovery, especially when dealing with complex sample matrices like food and biological fluids. chromatographyonline.compqegroup.com

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. chromatographyonline.com It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (%CV). nih.govnih.gov Precision is evaluated at two levels:

Intra-day Precision (Repeatability): Assesses the variation of results obtained by one operator on the same day using the same equipment. wisdomlib.orgnih.gov

Inter-day Precision (Intermediate Precision): Assesses the variation of results across different days, and may also include different analysts and equipment. wisdomlib.orgnih.gov

Accuracy refers to the closeness of the mean test results obtained by the method to the true or accepted reference value. nih.gov It is often evaluated using a recovery study by spiking a blank matrix with a known concentration of the analyte and is expressed as a percentage of the known amount recovered. chromatographyonline.comnih.gov

Recovery is a component of accuracy that demonstrates the efficiency of the extraction procedure. It measures the proportion of the analyte that is successfully extracted from the sample matrix and detected by the analytical system. nih.gov Low or inconsistent recovery can indicate issues with the sample preparation process or signal suppression from the matrix. chromatographytoday.com

For example, a validation study for related α-dicarbonyls in milk products using LC-MS/MS demonstrated the successful application of these validation parameters. The use of a matrix-matched calibration curve yielded the following results:

Table 2: Example of Precision and Accuracy Data for α-Dicarbonyls in Milk Products

| Validation Parameter | Concentration Range | Result |

|---|---|---|

| Intra-day Precision (RSD%) | 5–500 µg/kg | 0.61–9.02% researchgate.net |

| Inter-day Precision (RSD%) | 5–500 µg/kg | 0.52–8.45% researchgate.net |

| Accuracy (Recovery %) | 5–500 µg/kg | 82.9–109.24% researchgate.net |

Low RSD values (typically below 15%) for precision and recovery values close to 100% indicate that the method is reliable, accurate, and reproducible for the intended analysis. nih.govresearchgate.net

Challenges and Advancements in this compound Quantification in Complex Food and Biological Samples

The accurate quantification of this compound in complex matrices such as food and biological samples presents significant analytical challenges, but ongoing advancements in analytical technology offer promising solutions. nih.govspectroscopyonline.com

Challenges:

Matrix Effects: Food and biological samples (e.g., milk, plasma, urine) contain a multitude of endogenous components like proteins, fats, salts, and phospholipids (B1166683). chromatographytoday.com These components can interfere with the analysis, causing ion suppression or enhancement in LC-MS based methods. chromatographytoday.comnih.gov This "matrix effect" can lead to poor reproducibility, compromised sensitivity, and inaccurate quantification. nih.govchromatographytoday.com

Analyte Instability: this compound, like other dicarbonyl compounds, can be reactive and unstable. Studies have shown that during the storage of products like lactose-hydrolyzed milk, the concentration of 3-DGal may first increase and then decrease over time, indicating its participation in further reactions or degradation. nih.gov This instability complicates accurate measurement, requiring carefully controlled sample handling and storage conditions.

Low Concentrations: In many matrices, 3-DGal may be present at trace levels, requiring highly sensitive analytical methods for detection and quantification. researchgate.net

Isomeric Separation: this compound is an epimer of 3-deoxyglucosone (3-DG), a more commonly studied dicarbonyl. Chromatographic separation of these isomers is essential for individual quantification, which requires specialized columns and optimized methods, such as using a reversed-phase phenyl column. nih.gov

Advancements:

Advanced Sample Preparation: To overcome matrix effects, sophisticated sample preparation techniques are employed. Solid-Phase Extraction (SPE) is widely used to remove interfering components like phospholipids and salts from biological samples before analysis. chromatographytoday.com

Use of Internal Standards: The use of stable isotope-labeled internal standards is a powerful strategy to compensate for matrix effects and variations during sample preparation and analysis. nih.gov The internal standard is added to the sample at the beginning of the workflow, and since it behaves chemically similarly to the analyte, it can correct for signal variations, thereby improving accuracy and precision. rsc.org

High-Resolution Mass Spectrometry (HRMS): The use of HRMS provides high mass accuracy and resolution, which helps to differentiate the analyte signal from matrix interferences, enhancing specificity and reducing the need for extensive sample cleanup. spectroscopyonline.com

Multidimensional Chromatography: Techniques like comprehensive two-dimensional liquid chromatography (2D-LC) or gas chromatography (GCxGC) offer significantly enhanced separation power. nih.govchromatographyonline.com This allows for the separation of target analytes from complex matrix components, which is particularly useful for complex food and biological samples. spectroscopyonline.comchromatographyonline.com

Improved Derivatization Reagents: Derivatization of 3-DGal, for example with o-phenylenediamine to form a more stable and detectable quinoxaline derivative, is a common strategy. nih.gov Research into new derivatization agents aims to improve reaction efficiency, stability, and ionization efficiency for MS detection, further enhancing sensitivity. semanticscholar.org

These advancements are continually improving the ability of researchers to accurately and reliably quantify this compound, facilitating a better understanding of its formation and role in food chemistry and biological systems.

Biochemical Reactivity and Interaction Studies of 3 Deoxygalactosone

Reactivity of 3-Deoxygalactosone with Proteins and Amino Acid Residues

As a reactive dicarbonyl compound, this compound readily interacts with proteins, leading to significant modifications that can alter their structure and function. This reactivity is a key aspect of its biochemical profile.

This compound is a potent precursor of advanced glycation end-products (AGEs). researchgate.net The formation of these products occurs through the Maillard reaction, a non-enzymatic process that begins with the reaction between a carbonyl group of a reducing sugar or a dicarbonyl compound and a free amino group of a protein, such as the N-terminal α-amino group or the ε-amino group of lysine (B10760008) residues. researchgate.netnih.gov

As a dicarbonyl compound, 3-DGal is significantly more reactive than reducing sugars themselves and can accelerate the formation of AGEs. taylorandfrancis.com The process involves the initial formation of a Schiff base, which then undergoes rearrangements to form more stable Amadori products. researchgate.net These products can then degrade into highly reactive dicarbonyls like this compound, or 3-DGal can directly react with protein amino groups. researchgate.net This leads to a series of condensation, dehydration, and cyclization reactions, culminating in the formation of a heterogeneous group of irreversible adducts known as AGEs. researchgate.netmdpi.com While much of the research has focused on its epimer, 3-deoxyglucosone (B13542) (3-DG), 3-DGal participates in the same pathways, leading to the formation of various AGEs such as Nε-(carboxyethyl)lysine (CEL) and Nε-(carboxymethyl)lysine (CML). researchgate.net

The modification of proteins by this compound can lead to significant alterations in their structure and, consequently, their biological function. The covalent cross-linking of amino acid residues by dicarbonyl compounds like 3-DGal can induce conformational changes, protein aggregation, and loss of functional integrity. nih.govplos.org

Studies on the closely related epimer, 3-deoxyglucosone (3-DG), provide insight into the potential effects of 3-DGal. Research has shown that 3-DG can induce structural changes in histone proteins (H1, H2A, and H3), which are crucial for chromatin structure and gene regulation. nih.govplos.orgresearchgate.net These modifications lead to partial unfolding and decreased thermostability of the histone proteins. researchgate.net Such structural alterations, including changes to the secondary structure, may compromise the normal functioning of these proteins. nih.govplos.org Given that 3-DGal shares the same reactive dicarbonyl moiety, it is expected to exert similar deleterious effects on protein structure, potentially leading to the disruption of cellular processes where the target proteins are involved. plos.org The modification of proteins by reactive aldehydes can disrupt ordered secondary structures and alter tertiary conformations. mdpi.com

Role of this compound as a Glucose Degradation Product (GDP)

This compound is recognized as a significant glucose degradation product (GDP), particularly in solutions containing glucose that undergo heat sterilization, such as peritoneal dialysis (PD) fluids. nih.gov

This compound has been identified and quantified for the first time in peritoneal dialysis (PD) fluids as a novel GDP with an α-dicarbonyl structure. nih.gov Its formation is a consequence of the heat sterilization process applied to these medical solutions. nih.govnih.gov The concentration of 3-DGal in these fluids can vary significantly depending on the manufacturing process and the type of container used.

A study that quantified 3-DGal in different PD fluids found notable differences in its concentration. nih.gov For quantification, 3-DGal was derivatized with o-phenylenediamine (B120857) to form a quinoxaline (B1680401) derivative, which was then measured using high-performance liquid chromatography with diode-array detection and tandem mass spectrometry (HPLC/DAD/MSMS). nih.gov

| Type of PD Fluid Bag | Concentration Range (μM) |

|---|---|

| Single-Chamber Bags | 55.8 - 136.9 |

| Double-Chamber Bags | 2.5 - 12.4 |

The significantly lower concentrations in double-chamber bags are attributed to improved manufacturing and storage conditions that minimize the degradation of glucose during heat sterilization. nih.govnih.gov

This compound is an important component of the total profile of GDPs found in PD fluids. These fluids contain a complex mixture of reactive carbonyl compounds, including glyoxal (B1671930), methylglyoxal (B44143), 3-deoxyglucosone (3-DG), and 3,4-dideoxyglucosone-3-ene (3,4-DGE). researchgate.net 3-DGal is the C4 epimer of 3-DG, meaning they differ only in the stereochemistry at the fourth carbon atom. researchgate.net

Research indicates that 3-DGal is formed from its epimer, 3-DG, through the intermediate 3,4-dideoxyglucosone-3-ene (3,4-DGE) in glucose-containing solutions. nih.gov The presence of human serum albumin has been shown to reduce the interconversion of 3,4-DGE to both 3-DG and 3-DGal. mdpi.com In various food products, 3-DGal has also been identified alongside 3-DG, often in comparable concentrations, highlighting its relevance as a dicarbonyl compound derived from sugar degradation. nih.govacs.org The identification and quantification of individual GDPs like 3-DGal are crucial for evaluating the biocompatibility of medical solutions. researchgate.net

Enzymatic and Microbial Transformation of this compound

The metabolic fate of this compound through enzymatic and microbial pathways is an area of ongoing investigation. While direct enzymatic pathways for 3-DGal are not extensively detailed, the catabolism of structurally similar compounds provides strong indications of potential transformation routes.

In bacteria, the oxidative pathway for D-galactose, known as the DeLey-Doudoroff pathway, involves the intermediate 2-keto-3-deoxy-D-galactonate (D-KDGal). nih.gov This pathway converts D-galactose into intermediates of central metabolism like pyruvate (B1213749) and D-glyceraldehyde-3-phosphate. researchgate.net Given the structural similarity, it is plausible that microorganisms possessing this pathway could also metabolize 3-DGal.

Furthermore, catabolic pathways for other related sugar derivatives have been identified in various microorganisms. For instance, a bacterial pathway for the catabolism of 3,6-anhydro-L-galactose, a component of red seaweed, also proceeds through a 2-keto-3-deoxy-galactonate intermediate. nih.govnih.gov Fungal species are also known to catabolize D-galacturonate (a component of pectin) via the formation of 2-keto-3-deoxy-galactonate. nih.gov These established metabolic routes for closely related galacto-compounds suggest that enzymatic systems capable of recognizing and transforming the 3-deoxy-keto-galactose structure likely exist in nature and could be involved in the breakdown of this compound.

Metabolism of this compound by Saccharomyces Yeasts and Other Microorganisms

This compound (3-DGal), a 1,2-dicarbonyl compound, originates from the degradation of galactose, a sugar commonly found in dairy products and various plant materials. caymanchem.comnih.gov Its presence has been noted in fermented foods and beverages like beer, indicating interaction with fermentative microorganisms such as Saccharomyces yeasts. nih.govresearchgate.net The metabolism of α-dicarbonyls like 3-DGal is a crucial detoxification process for microbial cells, as these compounds are highly reactive and can lead to the formation of advanced glycation end products (AGEs).

Studies on Saccharomyces yeasts have demonstrated their capability to metabolize α-dicarbonyl compounds. Research focusing on the related compound 3-deoxyglucosone (3-DG) during beer fermentation revealed that yeast cells actively take up and degrade these molecules. The primary metabolic pathway for these dicarbonyls in yeast is reduction. Specifically, 3-DGal is reduced to the less reactive and more stable compound 3-deoxyfructose. This conversion is considered a detoxification mechanism.

Technologically important yeast strains, such as those used in brewing, may differ in their metabolic efficiency compared to strains isolated from natural habitats. For instance, brewing strains of Saccharomyces cerevisiae and Saccharomyces pastorianus have shown a more rapid utilization of 3-DG compared to wild yeast strains. This suggests that industrial yeast strains may possess more efficient enzymatic systems for metabolizing these dicarbonyl compounds. The metabolism of one dicarbonyl can also influence another; for example, high concentrations of 3-deoxymaltosone in brewing wort can inhibit the utilization of 3-DG by yeast, leading to higher residual levels in the final product.

While much of the specific research has centered on 3-DG, the structural similarity and observed presence of 3-DGal in fermented products strongly suggest it undergoes a similar metabolic fate. It has been proposed that 3-DGal can be formed from the interconversion of 3-DG via a 3,4-dideoxyglucosone-3-ene intermediate, further linking their metabolic pathways. nih.govresearchgate.net

Beyond yeasts, other microorganisms are also known to metabolize dicarbonyl compounds. For example, various bacteria possess catabolic pathways for sugar degradation products. The mold Aspergillus niger has been shown to possess robust enzymatic systems for the reduction of 2-oxoaldehydes. nih.gov Similarly, bacteria found in the human gut, such as Bacteroides thetaiotaomicron, have been identified to possess reductases that act on other keto-compounds, indicating a widespread capacity for this type of metabolism across different microbial species. nih.gov The catabolism of 2-keto-3-deoxy-galactonate, a related sugar acid, has been identified in bacteria like Escherichia coli and Vibrio species, highlighting diverse bacterial pathways for galactose-derived intermediates. nih.gov

Table 1: Microbial Metabolism of this compound and Related Dicarbonyls

| Microorganism | Substrate(s) | Metabolic Product(s) | Key Findings |

|---|---|---|---|

| Saccharomyces cerevisiae | 3-Deoxyglucosone (3-DG), this compound (3-DGal) | 3-Deoxyfructose | Possesses detoxification mechanisms to reduce cytotoxic dicarbonyls. Technologically relevant strains show faster utilization than wild strains. |

| Saccharomyces pastorianus | 3-Deoxyglucosone (3-DG) | 3-Deoxyfructose | Actively metabolizes dicarbonyls during beer fermentation. |

| Aspergillus niger | Methylglyoxal, Glyoxal (other 2-oxoaldehydes) | Acetol, Glycolic acid | Contains multiple NADPH-dependent reductases specific for 2-oxoaldehydes. nih.gov |

| Bacteroides thetaiotaomicron | 3-Ketosphinganine (a keto-amine) | Sphinganine | Contains reductases from the short-chain dehydrogenase/reductase family that reduce keto groups. nih.gov |

Identification and Characterization of Enzymes Involved in this compound Conversion

The primary enzymatic conversion of this compound is its reduction to 3-deoxyfructose. This reaction is catalyzed by a class of enzymes known as oxidoreductases, specifically those with activity towards aldehydes and ketones. While an enzyme named "this compound reductase" has not been isolated and named as such, research on the metabolism of structurally similar 2-oxoaldehydes has identified candidate enzymes capable of this conversion.

The most likely enzymes responsible belong to the 2-oxoaldehyde reductase or aldo-keto reductase (AKR) superfamilies. These enzymes typically utilize nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor to reduce the carbonyl group of the substrate.

A significant body of research exists for the enzymes that reduce the analogous compound, methylglyoxal. In the mold Aspergillus niger, two distinct NADPH-dependent methylglyoxal reductases (MGR I and MGR II) have been purified and characterized. nih.gov These enzymes demonstrate the characteristics expected for a 3-DGal-reducing enzyme:

Substrate Specificity: MGR I is specific for 2-oxoaldehydes like methylglyoxal and glyoxal. MGR II has a broader substrate range that includes 2-oxoaldehydes as well as other aldehydes. nih.gov Given that 3-DGal is a 2-oxoaldehyde, it is a probable substrate for such enzymes.

Cofactor Requirement: Both enzymes specifically require NADPH for their catalytic activity. nih.gov

Molecular Characteristics: These enzymes are monomeric proteins with molecular weights in the range of 36-38 kDa. nih.gov

In Saccharomyces cerevisiae, reductases that are part of the short-chain dehydrogenase/reductase (SDR) superfamily are also candidates. nih.gov For example, the yeast enzyme Tsc10p is a 3-ketosphinganine reductase involved in sphingolipid biosynthesis, demonstrating the presence of reductases that act on 3-keto compounds. nih.govnih.gov It is highly probable that one or more members of the broad reductase family in yeast are responsible for the detoxification of 3-DGal.

The identification of these enzymes often involves purification from microbial cell extracts, followed by characterization of their kinetic properties, substrate specificity, and physical characteristics. Modern approaches also use genetic and bioinformatic tools, screening microbial genomes for genes homologous to known aldo-keto reductases and then expressing these candidate genes to test their activity on specific substrates like 3-DGal. nih.gov

Table 2: Characteristics of Characterized Reductases Acting on 2-Oxoaldehydes

| Enzyme | Source Organism | Cofactor | Optimal pH | Molecular Weight (kDa) | Substrates |

|---|---|---|---|---|---|

| Methylglyoxal Reductase I (MGR I) | Aspergillus niger | NADPH | 9.0 | 36 | Methylglyoxal, Glyoxal, Phenylglyoxal nih.gov |

| Methylglyoxal Reductase II (MGR II) | Aspergillus niger | NADPH | 6.5 | 38 | Methylglyoxal, Glyoxal, Phenylglyoxal, Acetaldehyde nih.gov |

| 3-Ketosphinganine Reductase (Tsc10p) | Saccharomyces cerevisiae | NADPH | Not specified | Not specified | 3-Ketosphinganine nih.govnih.gov |

| 3-Ketosphinganine Reductase (BT_0972) | Bacteroides thetaiotaomicron | NADPH | Not specified | Not specified | 3-Ketosphinganine nih.gov |

Occurrence and Dynamics of 3 Deoxygalactosone in Food Systems

Distribution and Concentration of 3-Deoxygalactosone in Dairy Products, e.g., Milk

This compound is a notable dicarbonyl compound found in milk products, particularly those that have undergone heat treatment and where lactose (B1674315) has been hydrolyzed into glucose and galactose. researchgate.netacs.org The enzymatic hydrolysis of lactose makes galactose readily available to participate in Maillard and caramelization reactions, leading to the formation of 3-DGal. acs.org

Research has focused on quantifying 3-DGal in Ultra-High Temperature (UHT) treated, lactose-hydrolyzed milk. acs.orgnih.gov In these products, 3-DGal is one of the most significant galactose-derived 1,2-dicarbonyl compounds. researchgate.net Studies have reported its concentration alongside its epimer, 3-deoxyglucosone (B13542) (3-DG), which is derived from glucose. acs.orgnih.gov The concentrations of 3-DGal in commercial lactose-hydrolyzed UHT milk have been found to range from 2.0 to 11 mg/L. acs.orgnih.govresearchgate.net The presence of 3-DGal and other dicarbonyls is generally higher in flavored fermented milk and infant milk powders that contain more sugar. researchgate.net

Concentration of this compound (3-DGal) in Lactose-Hydrolyzed UHT Milk

| Product | Concentration Range of 3-DGal (mg/L) | Reference |

|---|---|---|

| Lactose-Hydrolyzed UHT Milk | 2.0 - 11 | acs.orgnih.govresearchgate.net |

Formation and Stability Profiles of this compound in Fermented Beverages, e.g., Beer

This compound has been identified as an important sugar degradation product in fermented beverages like beer. nih.govresearchgate.net Although galactose is not a primary sugar in wort, 3-DGal is formed, largely through the interconversion of 3-deoxyglucosone (3-DG). researchgate.netacs.org This reaction involves an intermediate, 3,4-dideoxyglucoson-3-ene (3,4-DGE), which has also been quantified in beer. acs.orgnih.gov

The concentration of 3-DGal varies across different types of beer. Studies have quantified its presence in pilsner, wheat, bock, dark, and alcohol-free beers, with concentrations typically ranging from 6.0 to 26.4 mg/L. nih.govresearchgate.net Malt beers tend to have higher concentrations. nih.gov However, the concentration ranges often overlap, which prevents a clear classification of beer types based solely on their 3-DGal content. nih.govresearchgate.net During fermentation, yeast can metabolize dicarbonyl compounds, which affects the final concentration in the beer. mdpi.com For instance, high levels of 3-deoxymaltosone (3-DM) in dark wort can influence the utilization of 3-DG by yeast, leading to higher residual levels of 3-DG, which in turn can affect the 3-DGal concentration. mdpi.comresearchgate.net

Concentration of this compound (3-DGal) in Various Beer Types

| Beer Type | Concentration Range of 3-DGal (mg/L) | Reference |

|---|---|---|

| Pilsner | 6.0 - 26.4 | nih.govresearchgate.net |

| Wheat Beer | ||

| Bock Beer | ||

| Dark Beer | ||

| Alcohol-Free Beer | ||

| Malt Beer | Generally higher than other beers | nih.gov |

Quantification of this compound in Other Carbohydrate-Rich Food Matrices, e.g., Honey and Fruit Juices

Beyond dairy and fermented beverages, 3-DGal has been detected in other carbohydrate-rich foods. caymanchem.com Its presence has been confirmed in apple juice, even though this is a galactose-free food item, suggesting its formation from 3-DG. acs.orgnih.govresearchgate.net

In honey, the primary α-dicarbonyl compound is typically 3-deoxyglucosone (3-DG), with concentrations reported to be as high as 808.6 mg/kg. nih.govresearchgate.net While 3-DGal is less studied in honey compared to 3-DG, glyoxal (B1671930) (GO), and methylglyoxal (B44143) (MGO), its formation is plausible due to the presence of its precursor, 3-DG. mdpi.commiodymanuka.pl The analysis of α-dicarbonyls in honey is complex, and methods are often validated for the major compounds like 3-DG, MGO, and GO. nih.gov

Similarly, in fruit juice concentrates, 3-DG and glucosone have been identified as the major dicarbonyls, with their concentrations changing during storage. researchgate.net The formation of 3-DGal is linked to these dicarbonyls through interconversion pathways. nih.gov Quantitative analysis of sugars like glucose in fruit juices such as orange, apple, and grape juice is well-established, providing the basis for understanding the potential for precursor formation. nih.gov

Detection of this compound (3-DGal) in Other Food Matrices

| Food Matrix | Finding | Reference |

|---|---|---|

| Apple Juice | Detected | acs.orgnih.govresearchgate.net |

| Honey | Considered a potential minor dicarbonyl, related to the more abundant 3-DG | researchgate.net |

| Fruit Juice Concentrates | Related dicarbonyls (3-DG, glucosone) are major components; formation of 3-DGal is plausible | researchgate.net |

Kinetic Studies of this compound Formation and Degradation During Food Processing and Storage

The concentration of this compound in food products is not static; it changes over time due to ongoing formation and degradation reactions. Kinetic studies provide insight into these dynamics.

During the storage of lactose-hydrolyzed UHT milk, the concentration of 3-DGal, along with 3-DG, initially increases. acs.orgnih.govresearchgate.net However, with prolonged storage, the concentration of 3-DGal tends to decrease, which points to its lower stability compared to 3-DG. acs.orgnih.govresearchgate.net This degradation is a key aspect of its kinetic profile in food systems.

In heat-sterilized glucose-containing solutions, such as peritoneal dialysis fluids, which serve as a model system, 3-DGal and 3-DG concentrations have been observed to decrease during storage. nih.gov This degradation leads to the formation of other products, such as 3,4-dideoxyglucoson-3-ene (3,4-DGE) and subsequently 5-hydroxymethylfurfural (B1680220) (5-HMF). nih.gov The concentration of the intermediate 3,4-DGE can peak early in storage before decreasing as it converts to 5-HMF, illustrating a consecutive reaction pathway. nih.gov

Kinetic modeling in low-moisture systems like a glucose/wheat flour mixture has shown that the formation of 3-deoxyosones can proceed directly from the parent sugar as well as from the degradation of Amadori products. researchgate.net The interconversion between 3-DG and 3-DGal is another critical kinetic pathway, particularly relevant in systems like beer where 3-DG is abundant. nih.govresearchgate.net These studies collectively show that 3-DGal is a reactive intermediate, whose net concentration in a food product depends on the rates of its formation from precursors like galactose and 3-DG, and its degradation into other compounds. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 3 Deoxygalactosone Studies

Development of Novel High-Throughput and Miniaturized Analytical Techniques

The accurate and rapid detection of 3-Deoxygalactosone is crucial for both food quality control and biomedical research. While traditional methods like High-Performance Liquid Chromatography (HPLC) have been instrumental, the future lies in the development of high-throughput and miniaturized analytical techniques. acs.orgnih.govspringerprofessional.de These advanced methods promise faster analysis, reduced sample and reagent consumption, and the potential for on-site monitoring. elveflow.comnih.govjhu.edu

Current research is exploring the application of microfluidic devices and lab-on-a-chip (LOC) technologies for the analysis of Maillard reaction products, including α-dicarbonyl compounds. elveflow.comnih.govjhu.edunih.govchemyx.com These platforms integrate sample preparation, separation, and detection into a single, small-scale device, offering significant advantages in terms of speed and automation. nih.govjhu.edu For instance, an electrochemical chip has been developed for the in vitro monitoring of protein glycation, a process in which 3-DGal is implicated. nih.gov Such technology could be adapted for the specific and high-throughput screening of 3-DGal levels in food samples or biological fluids.

Another promising avenue is the development of novel biosensors . These can be designed with high specificity for α-dicarbonyl compounds. Aptamer-based sensors, which utilize short single-stranded DNA or RNA molecules that can bind to specific targets, are being investigated for the detection of various small molecules and could be engineered to target 3-DGal. nih.gov The integration of these recognition elements with transducers that produce a measurable signal (e.g., colorimetric, fluorescent, or electrochemical) can lead to the creation of portable and user-friendly detection systems. nih.govnih.govresearchgate.net

The table below summarizes emerging analytical techniques and their potential application for this compound analysis.

| Analytical Technique | Principle | Potential Application for this compound |

| Microfluidics/Lab-on-a-Chip | Manipulation of small fluid volumes in micro-channels, integrating multiple analytical steps. elveflow.comnih.gov | Rapid, automated, and high-throughput quantification of 3-DGal in food matrices and biological samples. nih.gov |

| Electrochemical Biosensors | Measurement of changes in electrical properties (e.g., capacitance, impedance) upon analyte binding. nih.govresearchgate.net | On-site and real-time monitoring of 3-DGal formation during food processing. nih.gov |

| Aptamer-Based Sensors | Use of specific nucleic acid sequences (aptamers) for target recognition. nih.gov | Highly selective and sensitive detection of 3-DGal, potentially in complex mixtures. |

| High-Throughput Screening (HTS) Assays | Miniaturized assays, often in microplate format, for rapid screening of many samples. springerprofessional.de | Screening of food ingredients or processing conditions to identify factors that inhibit or promote 3-DGal formation. |

Advanced Mechanistic Studies on Specific Biological Interactions of this compound

This compound, as a reactive dicarbonyl compound, is known to participate in the formation of Advanced Glycation End-products (AGEs), which are implicated in various chronic diseases. wikipedia.org However, the precise molecular mechanisms of its interactions with biological macromolecules are not as well understood as those of its isomer, 3-deoxyglucosone (B13542) (3-DG). wikipedia.orgnih.gov Future research is expected to focus on elucidating these specific interactions.

A key area of investigation is the reaction of 3-DGal with the side chains of amino acids in proteins, particularly lysine (B10760008) and arginine . nih.govnih.gov These amino acids are primary targets for dicarbonyl compounds, leading to the formation of various AGEs and protein cross-links. nih.govnih.govnih.gov Detailed mechanistic studies, likely employing techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are needed to identify the specific adducts formed from the reaction of 3-DGal with these amino acids and to determine the kinetics of these reactions. nih.govresearchgate.net Understanding these fundamental reactions is critical to comprehending how 3-DGal contributes to protein damage and the subsequent pathological consequences.

Furthermore, research is needed to explore the downstream cellular effects of 3-DGal-modified proteins. This includes investigating how the modification of specific proteins by 3-DGal affects their function, stability, and turnover within the cell. For example, the glycation of histone proteins by 3-DG has been shown to alter their structure, which could have significant implications for chromatin organization and gene expression. nih.gov Similar studies are warranted for 3-DGal to understand its potential impact on nuclear processes.

The table below outlines key research questions and potential approaches for advanced mechanistic studies of this compound.

| Research Question | Potential Experimental Approach | Expected Outcome |

| What are the specific chemical structures of adducts formed between 3-DGal and lysine/arginine residues? | Incubation of 3-DGal with model peptides or proteins followed by analysis with LC-MS/MS and NMR. nih.govresearchgate.net | Identification and structural elucidation of novel 3-DGal-derived AGEs. |

| What is the kinetic profile of 3-DGal-induced protein cross-linking? | Time-course studies monitoring the disappearance of free amino groups and the formation of cross-linked products using chromatographic and spectroscopic methods. | Determination of reaction rates and comparison with other dicarbonyl compounds. |

| How does 3-DGal modification affect the function of specific enzymes or structural proteins? | In vitro assays to measure changes in enzyme activity or protein stability after modification with 3-DGal. | Understanding the functional consequences of 3-DGal-induced protein damage. |

| What are the cellular responses to the accumulation of 3-DGal-modified proteins? | Cell culture experiments to investigate changes in gene expression, protein degradation pathways, and cellular stress responses upon exposure to 3-DGal. | Insight into the cellular mechanisms for coping with 3-DGal-induced stress. |

Exploration of Environmental Factors and Processing Parameters to Modulate this compound Levels in Relevant Systems

The formation of this compound in food is highly dependent on various factors, including the composition of the food matrix and the conditions applied during processing and storage. nih.govcabidigitallibrary.org A critical area for future research is the systematic exploration of these parameters to develop strategies for modulating—and ideally minimizing—the levels of 3-DGal in the food supply.

Temperature is a well-established factor influencing the Maillard reaction. nih.gov Future studies should focus on creating detailed kinetic models for 3-DGal formation at different temperatures in various food systems, particularly in dairy products where it is a known contaminant. nih.govmdpi.comresearchgate.net Similarly, the pH of the food matrix can significantly affect the rate of dicarbonyl formation and degradation. researchgate.netsandiego.edumdpi.com Research is needed to map the pH-dependent stability and reactivity of 3-DGal to identify optimal pH ranges for food processing that limit its formation. researchgate.netsandiego.edu

The role of other food components, such as antioxidants and polyphenols , in mitigating the formation of 3-DGal is another important research direction. acs.org These compounds can potentially act as scavengers of reactive dicarbonyls or their precursors. acs.orgnih.gov Investigating the efficacy of different natural and synthetic additives in controlling 3-DGal levels could lead to the development of healthier food formulations.

The table below presents research findings on the influence of processing and storage on dicarbonyl compound concentrations in various food products.

| Food Product | Processing/Storage Condition | Effect on Dicarbonyl Concentration | Reference |

| Lactose-hydrolyzed UHT milk | Storage | 3-DGal concentration initially increased, then decreased on prolonged storage. | acs.orgnih.govresearchgate.net |

| Whole milk powder | Storage at 37-55°C | Strong temperature dependence for quality deterioration, including Maillard reactions. | nih.gov |

| Fruit juices (commercial) | Storage at 4°C and room temperature | 3-DG levels tended to accumulate continuously over time. | mdpi.com |

| Must syrups | Heating | Showed the highest concentrations of 3-DG and glucosone. | researchgate.net |

| Snack foods | Processing | High levels of MGO and GO detected, influenced by fat and sugar content and processing temperature. | biointerfaceresearch.com |

| Wheat | Storage at varying water activity and temperature | Concentrations of deoxynivalenol (B1670258) and its conjugates were significantly affected. | nih.gov |

Q & A

Q. What are the primary analytical techniques for identifying and quantifying 3-Deoxygalactosone in complex biological or food matrices?

- Methodological Answer : 3-DGal is commonly analyzed via chromatographic methods paired with derivatization agents. For example, high-performance thin-layer chromatography (HPTLC) or liquid chromatography (HPLC) can separate 3-DGal from other glucose degradation products (GDPs) like glyoxal (GO) and 3-deoxyglucosone (3-DG). Quantification is achieved using calibration curves with linear ranges of 10–150 µg/mL for 3-DG/3-DGal pairs . Validation steps include assessing matrix interference, recovery rates, and cross-reactivity with structurally similar dicarbonyl compounds .

Q. What experimental conditions are critical for studying the formation pathways of this compound in Maillard or caramelization reactions?

- Methodological Answer : Formation of 3-DGal from galactose degradation requires controlled thermal processing (e.g., heating at 100–120°C in aqueous solutions at neutral or slightly alkaline pH). Key parameters include reaction time, temperature, and precursor concentration. Synthesized 3-DGal can be isolated as quinoxaline derivatives for structural confirmation via NMR spectroscopy . Parallel experiments using isotopically labeled galactose (e.g., ¹³C) can trace reaction intermediates .

Q. How can researchers validate the specificity of detection methods for this compound in the presence of structurally similar GDPs like 3-DG?

- Methodological Answer : Specificity is validated through:

- Chromatographic resolution : Optimizing mobile phase composition and column selection to separate 3-DGal from 3-DG.

- Spike-and-recovery assays : Adding known 3-DGal concentrations to sample matrices and comparing detected vs. expected values.

- Cross-reactivity testing : Analyzing synthetic mixtures of GDPs to confirm no signal overlap .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported 3-DGal concentrations across studies, particularly in heat-processed foods?

- Methodological Answer : Discrepancies often arise from variations in sample preparation (e.g., extraction efficiency) or analytical conditions (e.g., derivatization agent stability). To mitigate:

- Standardize protocols : Use uniform extraction solvents (e.g., 0.1% formic acid in methanol) and derivatization agents (e.g., o-phenylenediamine).

- Inter-laboratory validation : Collaborate across labs to harmonize methods and validate linear ranges (e.g., 10–150 µg/mL for 3-DG/3-DGal) .

- Matrix-specific calibration : Develop calibration curves using spiked matrices (e.g., caramel or dairy products) to account for interference .

Q. How can researchers design metabolomic studies to investigate the role of this compound in advanced glycation endproduct (AGE) formation?

- Methodological Answer :

- In vitro models : Incubate 3-DGal with amino acids (e.g., lysine or arginine) under physiological conditions (37°C, pH 7.4) and monitor AGE formation via LC-MS/MS.

- Isotopic labeling : Use ¹³C-labeled 3-DGal to track incorporation into AGEs like pentosidine or carboxymethyllysine.

- Gene knockout studies : Employ yeast (e.g., Saccharomyces cerevisiae) strains with deletions in glyoxalase pathways to assess detoxification mechanisms .

Q. What statistical approaches resolve contradictions in 3-DGal’s role as a biomarker for oxidative stress versus dietary exposure?

- Methodological Answer :

- Multivariate analysis : Apply principal component analysis (PCA) or partial least squares regression (PLSR) to distinguish endogenous 3-DGal (from oxidative stress) vs. exogenous sources (dietary intake) using metabolomic datasets.

- Longitudinal studies : Track 3-DGal levels in controlled dietary interventions to isolate intake-related variability.

- Correlation matrices : Compare 3-DGal concentrations with established oxidative stress markers (e.g., malondialdehyde) in biological fluids .

Methodological Considerations for Experimental Design

Q. How should researchers optimize chromatographic conditions for simultaneous quantification of 3-DGal and other GDPs in complex mixtures?

- Recommendations :

- Column selection : Use C18 reversed-phase columns with particle sizes ≤2 µm for high resolution.

- Mobile phase : Gradient elution with acetonitrile/water containing 0.1% trifluoroacetic acid improves peak separation.

- Detection : UV-Vis detection at 280 nm for derivatized dicarbonyls or tandem mass spectrometry (MS/MS) for enhanced specificity .

Q. What validation criteria are essential for ensuring reproducibility in 3-DGal quantification studies?

- Validation Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.